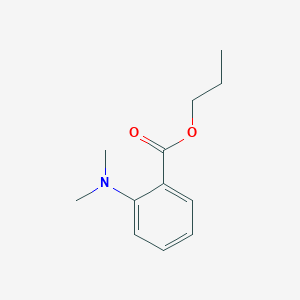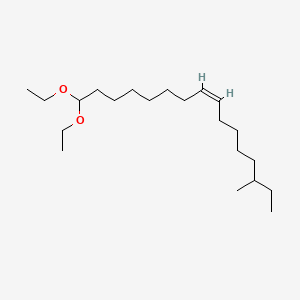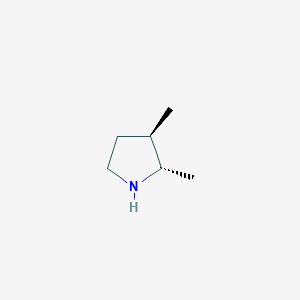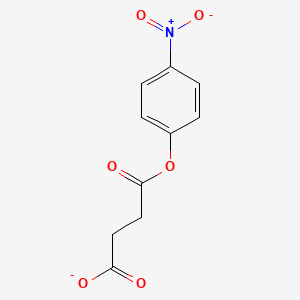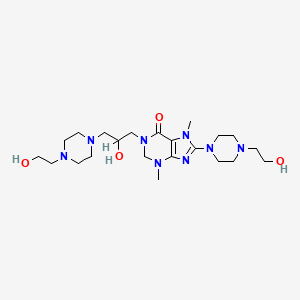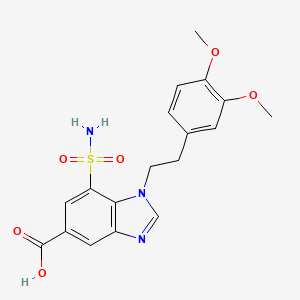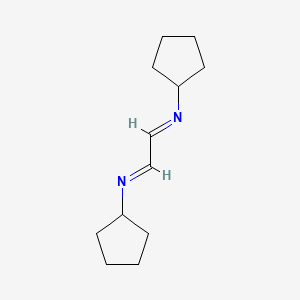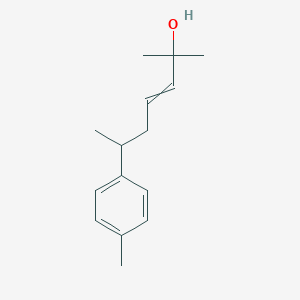
2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol is an organic compound with the molecular formula C15H22O and a molecular weight of 218.335 g/mol . It is characterized by a hepten-2-ol structure with methyl and methylphenyl substituents. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol typically involves the use of Grignard reagents. One common method involves the reaction of methylmagnesium bromide with a suitable precursor, such as 4-methylbenzaldehyde, under controlled conditions . The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or alkanes.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate: Similar structure but with an acetate group.
6-(3-Hydroxy-4-methylphenyl)-2-methylhept-2-en-4-one: Contains a hydroxy and ketone group.
2-Methyl-6-(p-tolyl)hept-2-en-4-ol: Similar structure with a different position of the hydroxyl group.
Uniqueness
2-Methyl-6-(4-methylphenyl)hept-3-en-2-ol is unique due to its specific arrangement of methyl and methylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds.
Properties
CAS No. |
66512-58-1 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
2-methyl-6-(4-methylphenyl)hept-3-en-2-ol |
InChI |
InChI=1S/C15H22O/c1-12-7-9-14(10-8-12)13(2)6-5-11-15(3,4)16/h5,7-11,13,16H,6H2,1-4H3 |
InChI Key |
FCWODWIUPFWVDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CC=CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)
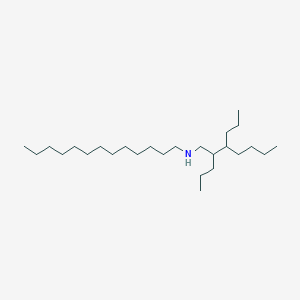
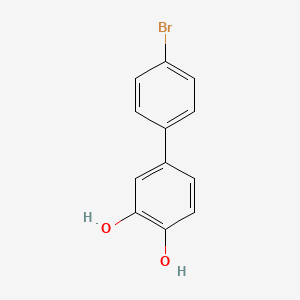
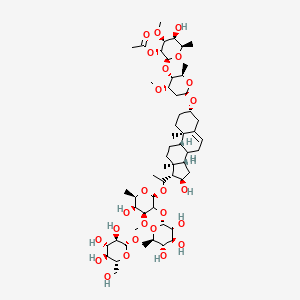
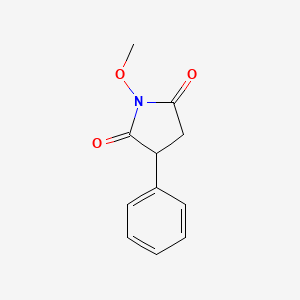
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
